3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene
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Overview
Description
3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene is a complex organic compound with a unique bicyclic structure. It contains multiple ether linkages and aromatic rings, making it an interesting subject for various chemical studies. The compound’s molecular formula is C19H28O8, and it has a molecular weight of approximately 384.421 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether linkages and aromatic rings allow it to form stable complexes with these targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-carboxylic acid: Similar structure but with a carboxylic acid group.
This compound-24-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of ether linkages and aromatic rings, which provide distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
57624-51-8 |
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Molecular Formula |
C18H28O6 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3,6,9,12,15,18-hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene |
InChI |
InChI=1S/C18H28O6/c1-2-17-14-18(3-1)16-24-13-11-22-9-7-20-5-4-19-6-8-21-10-12-23-15-17/h1-3,14H,4-13,15-16H2 |
InChI Key |
PRNROGLIIKQHNI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCC2=CC=CC(=C2)COCCOCCO1 |
Origin of Product |
United States |
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